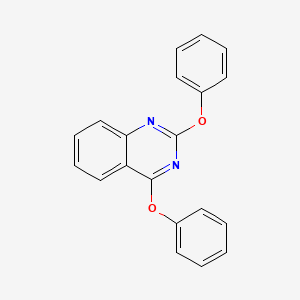

2,4-Diphenoxyquinazoline

Description

Significance of Quinazoline (B50416) Scaffolds in Modern Organic and Medicinal Chemistry

Quinazoline and its derivatives are recognized as a "privileged structure" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple biological targets. thieme-connect.de This versatility has led to their investigation and application across a vast spectrum of therapeutic areas. nih.gov The quinazoline core is a key component in numerous clinically approved drugs, particularly in oncology. nih.govnih.gov Marketed anticancer agents such as gefitinib, erlotinib, and lapatinib (B449) feature the quinazoline scaffold, where they function as potent inhibitors of protein kinases like the epidermal growth factor receptor (EGFR). nih.govutah.eduresearchgate.net

Beyond cancer, the quinazoline moiety is associated with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antihypertensive, and anticonvulsant properties. nih.govnih.govvulcanchem.com This broad biological activity profile ensures that the quinazoline system remains an area of intense research for medicinal chemists aiming to develop novel therapeutic agents. nih.govresearchgate.net The stability of the quinazolinone ring, a common derivative, to oxidation, reduction, and hydrolysis further enhances its appeal as a reliable pharmacophore. mdpi.com

Historical Context of Quinazoline Derivatives in Chemical Synthesis and Biological Evaluation

The history of quinazoline chemistry dates back to the 19th century. The first derivative was prepared by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.govgoogle.com However, the synthesis of the parent quinazoline molecule was first reported later, in 1895, by August Bischler and Lang, who achieved it via the decarboxylation of quinazoline-2-carboxylic acid. utah.edugoogle.com A more efficient synthesis was subsequently developed by Siegmund Gabriel in 1903. utah.edunih.gov The name "quinazoline" itself was proposed by W. Weddige and is derived from its nature as an aza-derivative of quinoline (B57606). utah.edunih.gov

Early investigations into naturally occurring quinazolines, such as the alkaloid vasicine (B45323) isolated in 1888 from Adhatoda vasica, revealed potent biological activities like bronchodilation, sparking further interest in this class of compounds. google.com Over the decades, countless synthetic methods have been developed, allowing for the creation of vast libraries of quinazoline derivatives for pharmacological screening and establishing this scaffold as a staple in drug discovery programs. nih.govnih.gov

Structural Elucidation of the Quinazoline Ring System and its Strategic Modification Potential

Quinazoline (C₈H₆N₂) is a planar, bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. utah.edumdpi.com This fusion significantly alters the electronic properties of the pyrimidine ring, influencing its reactivity. nih.gov The pyrimidine ring is generally resistant to electrophilic substitution, whereas the benzene ring is more susceptible. utah.edu Conversely, the pyrimidine ring, particularly at the 2- and 4-positions, is activated for nucleophilic substitution, especially when bearing good leaving groups like halogens. thieme-connect.deutah.edu

The strategic modification of the quinazoline ring is central to its utility. The reactivity of the 2- and 4-positions allows for the introduction of various substituents, which profoundly influences the molecule's biological activity. nih.govuobaghdad.edu.iq Structure-activity relationship (SAR) studies have shown that substituents at the C2, C4, C6, and C7 positions are particularly crucial for modulating the pharmacological profile of quinazoline-based drugs. nih.govuobaghdad.edu.iq For instance, in many EGFR inhibitors, a 4-anilino substitution is a key pharmacophoric feature. nih.gov This predictable and versatile reactivity makes the quinazoline scaffold an ideal platform for designing targeted therapeutic agents. mdpi.com

Positioning of 2,4-Diphenoxyquinazoline within the Diverse Quinazoline Compound Class

Quinazoline derivatives can be broadly classified based on their substitution patterns. caltech.edunih.gov Common classes include quinazolinones, aminoquinazolines, and di- or tri-substituted quinazolines. This compound falls into the category of 2,4-disubstituted quinazolines.

Specifically, it is a diether, characterized by the presence of two phenoxy groups attached to the C2 and C4 positions of the quinazoline core. This structure distinguishes it from the more extensively studied anticancer aminoquinazolines or the quinazolinones. The primary role of this compound in chemical research appears to be that of a synthetic intermediate. thieme-connect.de The phenoxy groups can act as leaving groups, allowing for subsequent nucleophilic displacement reactions to synthesize a variety of other 2,4-disubstituted quinazoline derivatives, particularly those containing nitrogen or sulfur nucleophiles. thieme-connect.de

Research Findings on this compound

While the broader quinazoline family is extensively documented, specific research focusing solely on this compound is less common. However, key data regarding its synthesis and properties have been reported.

Synthesis

The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline (B46505). thieme-connect.de The reaction proceeds by heating 2,4-dichloroquinazoline with two equivalents of phenol (B47542). thieme-connect.de This method provides a high yield of the desired product. thieme-connect.de The reactivity of the starting material is dictated by the electronic properties of the quinazoline ring system, where the C4 position is generally more reactive towards nucleophiles than the C2 position. thieme-connect.de

A typical reaction is as follows: Starting Material: 2,4-Dichloroquinazoline Reagent: Phenol (2 equivalents) Conditions: Reflux, often in the presence of a base. thieme-connect.de

Chemical and Physical Properties

Detailed crystallographic and comprehensive spectroscopic data for this compound are not widely available in the reviewed literature. However, fundamental properties have been documented.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₄N₂O₂ | vulcanchem.com |

| Molecular Weight | 314.34 g/mol | vulcanchem.com |

| CAS Number | 6640-62-6 | vulcanchem.com |

| Melting Point | 107-108 °C | thieme-connect.de |

Note: Data presented is based on available literature and may vary slightly between different sources.

Reactivity and Applications

The primary utility of this compound lies in its role as a chemical intermediate. The phenoxy groups at the C2 and C4 positions can be displaced by various nucleophiles. thieme-connect.de This reactivity allows for the synthesis of diverse quinazoline libraries. For example, reaction with amines or hydrazines can yield N-substituted quinazolin-2-amines and -4-amines, which are important scaffolds in medicinal chemistry. thieme-connect.de The sequential displacement, leveraging the differential reactivity of the C4 and C2 positions, can also be used to create asymmetrically substituted quinazolines.

Structure

3D Structure

Properties

CAS No. |

6640-62-6 |

|---|---|

Molecular Formula |

C20H14N2O2 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2,4-diphenoxyquinazoline |

InChI |

InChI=1S/C20H14N2O2/c1-3-9-15(10-4-1)23-19-17-13-7-8-14-18(17)21-20(22-19)24-16-11-5-2-6-12-16/h1-14H |

InChI Key |

SKBXSQLKWHPGJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2,4 Diphenoxyquinazoline

Electrophilic Aromatic Substitution on the Quinazoline (B50416) Ring of Phenoxyquinazolines

The quinazoline ring system is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. However, the two phenoxy groups at the C2 and C4 positions are activating, directing incoming electrophiles. Despite this, electrophilic substitution on the quinazoline core of phenoxyquinazolines is not a commonly reported transformation, as reactions tend to occur on the more activated terminal phenyl rings of the phenoxy moieties.

Reactions like nitration and halogenation on the benzene (B151609) portion of the quinazoline ring are challenging. Standard nitration conditions often lead to complex mixtures or reactions on the phenoxy groups instead. byjus.commlsu.ac.in The deactivating effect of the pyrimidine (B1678525) ring fused to the benzene ring makes positions 5, 6, 7, and 8 less susceptible to electrophilic attack compared to a simple benzene ring. savemyexams.commasterorganicchemistry.com

Nucleophilic Additions and Substitutions Involving the Quinazoline Nitrogen Atoms

The nitrogen atoms in the quinazoline ring are nucleophilic centers and can participate in reactions such as protonation and alkylation. However, the primary utility of the 2,4-diphenoxyquinazoline scaffold lies in the susceptibility of the C2 and C4 positions to nucleophilic aromatic substitution (SNAr), where the phenoxy groups act as excellent leaving groups. This reactivity is analogous to that of 2,4-dichloroquinazolines. wuxiapptec.com

The substitution of the phenoxy groups is often regioselective. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This has been observed in related 2,4-disubstituted quinazolines and pyrimidines. wuxiapptec.commdpi.com A variety of nucleophiles, including amines, hydrazines, and thiols, can be used to displace one or both phenoxy groups, providing access to a diverse library of substituted quinazolines. For instance, reaction with hydrazine (B178648) can lead to the formation of hydrazinoquinazolines, which are valuable intermediates for further functionalization. mdpi.comtjpr.org

| Reaction Type | Nucleophile | Position of Substitution | Product Type |

| Amination | Primary/Secondary Amines | C4 and/or C2 | 2- and/or 4-Aminoquinazolines |

| Hydrazinolysis | Hydrazine Hydrate | C4 and/or C2 | 2- and/or 4-Hydrazinoquinazolines |

| Thiolation | Thiols | C4 and/or C2 | 2- and/or 4-Thioquinazolines |

This table provides a generalized summary of potential nucleophilic substitution reactions based on the known reactivity of similar quinazoline systems.

Transformations of the Phenoxy Moieties

Modifications on the Phenyl Rings of the Phenoxy Substituents

The terminal phenyl rings of the two phenoxy groups are significantly more susceptible to electrophilic aromatic substitution than the quinazoline core. The ether oxygen activates the attached phenyl ring, directing substitution to the ortho and para positions. byjus.com

Common electrophilic substitution reactions that can be performed on these phenyl rings include:

Nitration: Treatment with nitric acid can introduce nitro groups, typically at the para-position of the phenoxy rings. byjus.commlsu.ac.in

Halogenation: Reactions with halogens (e.g., bromine in a non-polar solvent) can lead to mono- or poly-halogenated derivatives. mlsu.ac.in

Sulfonation: Fuming sulfuric acid can introduce sulfonic acid groups. mlsu.ac.in

Friedel-Crafts Reactions: Alkylation and acylation can be achieved under Friedel-Crafts conditions, although care must be taken to avoid cleavage of the ether linkage. mlsu.ac.in

These modifications allow for the introduction of various functional groups onto the periphery of the molecule, which can be used to modulate its properties or for further synthetic transformations.

| Reaction | Reagents | Typical Position of Substitution | Product |

| Nitration | Dilute HNO₃ | ortho, para | Nitrophenoxy derivative |

| Nitration | Concentrated HNO₃ | 2,4,6-Trinitrophenoxy derivative | Picric acid ether derivative |

| Halogenation | Br₂ in CS₂ | ortho, para | Bromophenoxy derivative |

| Sulfonation | H₂SO₄ (low temp) | ortho | Hydroxybenzenesulfonic acid ether derivative |

| Sulfonation | H₂SO₄ (high temp) | para | Hydroxybenzenesulfonic acid ether derivative |

This table summarizes typical electrophilic substitutions on the activated phenyl rings of the phenoxy groups, based on general phenol (B47542) reactivity. byjus.commlsu.ac.in

Ether Cleavage and Re-functionalization Strategies

Cleavage of the ether bonds in this compound is a critical strategy for accessing key intermediates like 2,4(1H,3H)-quinazolinedione. This transformation is typically achieved under strong acidic conditions, often using hydrohalic acids like HBr or HI. wikipedia.orglongdom.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org

Once the 2,4-quinazolinedione is formed, it can be re-functionalized. For example, it can be converted to the more reactive 2,4-dichloroquinazoline (B46505) by treatment with reagents like phosphorus oxychloride (POCl₃). This dichloro derivative is a highly versatile building block for introducing a wide array of nucleophiles at the C2 and C4 positions. wuxiapptec.com This two-step process of ether cleavage followed by chlorination is a common route to diversify the quinazoline core.

Heterocyclic Annulation and Scaffold Hopping Approaches Utilizing this compound

While this compound itself is not typically the starting point for annulation reactions, its derivatives are. Functional groups introduced through the methods described above can be used to build additional fused rings. For example, an amino-substituted quinazoline can be a precursor for creating fused imidazole, triazole, or pyrimidine rings. nih.govfrontiersin.orgorganic-chemistry.org

Derivatives obtained from this compound can participate in various cycloaddition and annulation reactions:

[4+2] Annulation: Derivatives with appropriate diene or dienophile functionalities can undergo [4+2] cycloadditions to construct new six-membered rings. mdpi.comresearchgate.netresearchgate.net

[3+2] Annulation: The introduction of functional groups like azides or alkynes allows for participation in [3+2] cycloaddition reactions, leading to five-membered heterocyclic rings such as triazoles. organic-chemistry.orgnih.gov

These strategies enable "scaffold hopping," where the initial quinazoline core is elaborated into more complex, polycyclic systems, significantly expanding the accessible chemical space.

Stereochemical Control in the Synthesis of Chiral Phenoxyquinazoline Analogues

The synthesis of chiral phenoxyquinazoline analogues can be approached by introducing chirality either in the phenoxy substituent or through reactions on a derivatized quinazoline core.

One strategy involves the use of chiral phenols in the initial synthesis of the this compound scaffold. If a chiral, enantiomerically pure phenol is used as the nucleophile to displace a leaving group (like a chloride) from a 2,4-dichloroquinazoline precursor, the resulting product will be chiral.

Alternatively, functional groups on the quinazoline or phenoxy rings can be modified using stereoselective reactions. For instance, the reduction of a ketone group, introduced via a Friedel-Crafts acylation on a phenoxy ring, using chiral reducing agents can generate a chiral alcohol. Asymmetric catalytic methods are increasingly being employed to control stereochemistry in the synthesis of complex heterocyclic molecules. tjpr.orgnih.gov While specific examples for this compound are not abundant in the literature, the principles of asymmetric synthesis are broadly applicable to its derivatives.

Structure Activity Relationship Sar Studies of Phenoxyquinazoline Derivatives

Comprehensive Analysis of Substituent Effects on Biological Activity Profiles

The nature, position, and electronic properties of substituents on both the quinazoline (B50416) core and the peripheral phenoxy rings profoundly influence the biological activity of phenoxyquinazoline derivatives. arabjchem.orgmdpi.com SAR studies have consistently shown that substitutions at the C2, C4, C6, and C7 positions of the quinazoline ring are particularly significant for modulating activity. nih.govmdpi.commdpi.com

For instance, in the development of dual epidermal growth factor receptor (EGFR) and c-Met inhibitors for non-small cell lung cancer, novel 4-phenoxyquinazoline (B3048288) compounds have been synthesized. mdpi.com In these series, the substituent at the 4-position is directed towards the back of the ATP binding site and is involved in hydrophobic interactions. mdpi.com The introduction of different side chains on the 2-position of the quinazoline ring has also been explored to enhance anti-angiogenesis activities. nih.gov

Research on 4-anilinoquinazoline (B1210976) analogues, which share structural similarities, has shown that modifications at the C6 and C7 positions are crucial. These positions are often directed toward the solvent interface when the molecule is bound to a kinase. mdpi.com For example, the addition of a 6,7-dimethoxy substitution on the quinazoline core can maximize the electronic density with minimal impact on molecular weight, a strategy used in the development of potential VEGFR2 inhibitors. nih.gov

The effect of substituents on the phenoxy rings is also a critical determinant of activity. Electron-donating or electron-withdrawing groups can alter the molecule's electronic distribution, which in turn affects its binding affinity to target proteins. Studies on various quinazoline derivatives have shown that substituents like methoxy, chloro, or nitro groups on aryl rings can significantly improve binding to target enzymes. mdpi.comnih.gov

Table 1: Effect of Substituents on the Biological Activity of Selected Quinazoline Derivatives

| Compound Series | Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 4-Phenoxyquinazoline Derivatives | Quinazoline C4-Anilino Moiety | Replacement with a long side chain with a terminal amino group | Screened for potential as new angiogenesis inhibitors. | nih.gov |

| 4-Anilino-quinazoline Derivatives | Quinazoline C6/C7 | Various, including solubilizing groups | Directed toward the solvent interface, influencing pharmacokinetics. | mdpi.com |

| Quinazolinone Derivatives | Phenyl Ring | Bromo and Chloro groups | Positive influence on binding affinity due to interaction with hydrophobic pockets. | nih.gov |

| 2-Aryl-substituted Quinazolines | Quinazoline C8 | Basic side chain | Aimed to identify optimal structural requirements for biological activity. | nih.gov |

| Quinazoline-based Hybrids | Quinazoline C2/C3 | Various heterocyclic moieties | Can significantly influence pharmacological activity. | researchgate.net |

Positional Isomerism and its Influence on Ligand-Receptor Interactions

Positional isomerism, which involves the differential placement of functional groups on a core scaffold, can have a dramatic impact on the three-dimensional shape, coordination geometry, and, consequently, the biological activity of a molecule. nih.govrsc.org In 2,4-diphenoxyquinazoline, the positions of the two phenoxy groups are fixed at C2 and C4. However, considering related derivatives, the distinction between a phenoxy group at the C2 versus the C4 position is critical for ligand-receptor interactions.

For example, studies on other heterocyclic ligands show that even a trivial change in the position of a connecting atom can trigger mammoth differences in molecular properties and coordination patterns. rsc.org In the context of phenoxyquinazolines, a 4-phenoxy substituent is often crucial for anchoring the molecule in the ATP-binding site of kinases like EGFR, where it interacts with hydrophobic pockets. mdpi.com A 2-phenoxy group, in contrast, would project into a different region of the binding site, potentially leading to a completely different activity profile or a loss of affinity. The specific placement of substituents determines the vector and nature of interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues of the target protein. nih.gov

Conformational Analysis and Molecular Flexibility of Phenoxyquinazoline Scaffolds

The phenoxyquinazoline scaffold possesses significant conformational flexibility, primarily due to the rotation around the ether linkages (C-O-C) between the quinazoline core and the phenoxy rings. This flexibility allows the molecule to adopt various spatial arrangements, or conformations, which is a critical factor in its ability to bind effectively to a target receptor.

The bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target—may be a higher-energy state that is stabilized by the favorable interactions within the binding site. smolecule.com Conformational analysis of related polyaromatic systems has revealed that these molecules often adopt twisted geometries rather than planar ones. For instance, a bioactive conformation of a related quinazoline derivative was found to have a dihedral angle of 127° between the quinazoline and an adjacent ring system. smolecule.com

For this compound, the rotational freedom of the two phenoxy groups allows them to orient themselves independently to maximize contact with the receptor surface. This flexibility can be advantageous, enabling the ligand to adapt to the specific topology of a binding pocket. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity. Therefore, a balance between rigidity and flexibility is often optimal for potent biological activity. The conformational landscape dictates how the molecule presents its key interacting moieties, such as the aromatic rings and any substituents, to the amino acid residues of the target protein.

Hydrogen Bonding Networks and Hydrophobic Interactions as Key SAR Determinants

The binding of phenoxyquinazoline derivatives to their biological targets is typically governed by a combination of specific, directional hydrogen bonds and broader, less specific hydrophobic interactions. kemdikbud.go.idnih.gov These non-covalent interactions are fundamental to the stability of the ligand-receptor complex and are key determinants of binding affinity and selectivity. nih.govresearchgate.net

Hydrogen Bonding: The nitrogen atoms within the quinazoline ring are primary sites for hydrogen bonding, acting as hydrogen bond acceptors. kemdikbud.go.id For instance, in many quinazoline-based kinase inhibitors, the N1 atom of the quinazoline scaffold forms a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding site, a common binding motif for this class of compounds. mdpi.comnih.gov The N3 atom can also participate in hydrogen bonding, sometimes through a water-mediated network. mdpi.com The ether oxygens of the phenoxy groups could also potentially act as hydrogen bond acceptors. The stability of these hydrogen bonds is critical for the inhibition mechanism. kemdikbud.go.id

Hydrophobic Interactions: The aromatic rings of the quinazoline core and, particularly, the two phenoxy groups of this compound, provide extensive surface area for hydrophobic interactions. nih.gov These interactions occur with nonpolar amino acid residues (e.g., leucine, valine, alanine) within the binding pocket of a target protein. kemdikbud.go.id In many kinase inhibitors, a peripheral phenyl group occupies an allosteric hydrophobic back pocket, contributing significantly to the binding affinity. mdpi.comnih.gov The optimization of these hydrophobic interactions is a key strategy in drug design to enhance potency. nih.gov

Table 2: Key Interactions in Quinazoline Derivative-Receptor Binding

| Interaction Type | Molecular Moiety Involved | Typical Interacting Residue/Region | Significance | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Quinazoline N1 Atom | Hinge Region (e.g., Met793 in EGFR) | Anchors the ligand in the ATP binding site. | mdpi.com |

| Hydrogen Bond | Quinazoline N3 Atom | Hinge Region (e.g., Thr854 via water) | Provides additional binding stability. | mdpi.com |

| Hydrophobic Interaction | Phenoxy/Phenyl Rings | Hydrophobic back pocket | Increases binding affinity and potency. | nih.gov |

| π-π Stacking | Aromatic Rings (Quinazoline/Phenoxy) | Aromatic Amino Acids (e.g., Phe, Tyr) | Contributes to binding and proper orientation. | nih.gov |

Influence of Aromaticity and Electronic Properties on Activity Modulation

The aromaticity of the fused heterocyclic quinazoline system and the appended phenoxy rings is a cornerstone of their biological activity. Aromatic systems are planar and have a delocalized π-electron system, which is crucial for several types of non-covalent interactions, especially π-π stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a receptor binding site. nih.gov

The electronic properties of the this compound scaffold can be finely tuned by introducing substituents on the phenoxy rings. The nature of these substituents—whether they are electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂)—alters the electron density distribution across the entire molecule. mdpi.com This modulation affects the strength of interactions with the target protein. For example, modifying the electronic character of the phenoxy groups can influence the pKa of the quinazoline nitrogens, thereby affecting their ability to form hydrogen bonds.

Computational and Theoretical Investigations of 2,4 Diphenoxyquinazoline

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. openaccessjournals.commdpi.com This method simulates the binding process, providing valuable information on the interaction patterns and binding affinity. openaccessjournals.com For 2,4-diphenoxyquinazoline, docking studies are crucial for identifying potential biological targets and understanding the structural basis of its activity. The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the stability of the resulting complex using a scoring function. nih.gov

Following molecular docking, a detailed analysis of the interactions between the ligand and the protein is essential. Protein-Ligand Interaction Fingerprints (PLIFs) are a powerful tool for this purpose, representing the complex 3D interaction data as a simple bitstring. researchgate.netu-strasbg.fr This allows for the rapid comparison and analysis of docking poses. u-strasbg.fr For this compound, a PLIF analysis would identify key amino acid residues in the target's binding site that interact with the molecule. These interactions can include hydrogen bonds, hydrophobic contacts, π-stacking, and salt bridges. nih.gov By understanding these specific contacts, researchers can rationalize the molecule's binding mode and affinity. biorxiv.org For instance, the nitrogen atoms in the quinazoline (B50416) ring could act as hydrogen bond acceptors, while the phenoxy groups could engage in hydrophobic and π-stacking interactions.

Table 1: Illustrative Protein-Ligand Interaction Fingerprint (PLIF) Analysis for this compound

This table represents a hypothetical PLIF analysis for this compound docked into a kinase binding site, a common target for quinazoline derivatives.

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| Leu78 | Hydrophobic | Phenoxy Ring 1 |

| Val85 | Hydrophobic | Quinazoline Core |

| Ala101 | Hydrophobic | Phenoxy Ring 2 |

| Lys103 | Hydrogen Bond | Quinazoline Nitrogen (N1) |

| Phe155 | π-π Stacking | Phenoxy Ring 1 |

| Asp166 | Hydrogen Bond | Quinazoline Nitrogen (N3) |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov A library of derivatives based on the this compound scaffold could be computationally screened against the 3D structures of various biological targets, such as kinases, which are often implicated in diseases like cancer. nih.gov This process helps prioritize which specific derivatives to synthesize and test experimentally, saving significant time and resources. chemrxiv.orgfrontiersin.org The screening process typically involves docking each compound in the library to the target protein and ranking them based on their predicted binding affinity or other scoring metrics. als-journal.com

Table 2: Hypothetical Virtual Screening Workflow for a this compound Library

| Step | Description | Tools/Methods Used | Outcome |

| 1. Library Preparation | Generation of a virtual library of 1,000 derivatives of this compound with varied substituents. | Chemical structure generation software. | A database of 3D conformers for screening. |

| 2. Target Selection | Identification of a relevant biological target, e.g., Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov | Literature review, bioinformatics databases. | 3D crystal structure of the target protein. |

| 3. Molecular Docking | Docking of the entire compound library into the active site of the selected target. pensoft.net | AutoDock, Glide, FRED. u-strasbg.frnih.gov | A ranked list of compounds based on docking scores. |

| 4. Post-Screening Analysis | Filtering of top-ranked compounds based on interaction patterns, drug-likeness, and predicted ADME properties. | PLIF analysis, QSAR models. | A final list of 10-20 high-priority candidates for synthesis. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For phenoxyquinazoline derivatives, QSAR studies can predict the activity of unsynthesized compounds and provide insights into the structural features that are important for their biological effects. researchgate.net

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures numerically. These descriptors are categorized based on their dimensionality. researchgate.net

2D Descriptors : These are calculated from the 2D representation of the molecule and include properties like molecular weight, atom counts, topological indices, and counts of specific functional groups. researchgate.net They are computationally inexpensive and effective for capturing general structural features.

3D Descriptors : These are derived from the 3D conformation of the molecule and include parameters such as molecular volume, surface area, and spatial arrangement of atoms. nih.gov 3D descriptors are crucial for modeling interactions that depend on the specific shape and electronic properties of the molecule, which is often the case in ligand-protein binding. nih.gov

For phenoxyquinazolines, a combination of 2D and 3D descriptors often yields the most robust and predictive QSAR models. frontiersin.org

Table 3: Common Molecular Descriptors in QSAR Studies of Quinazoline Derivatives

| Descriptor Type | Descriptor Name | Description | Relevance |

| 2D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences size and diffusion properties. |

| 2D | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, affecting membrane permeability. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Relates to hydrogen bonding potential and permeability. |

| 3D | Molecular Volume | The volume occupied by the molecule. | Describes the steric requirements for binding. |

| 3D | Dipole Moment | The measure of the net molecular polarity. | Influences electrostatic interactions with the target. |

| 3D | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to chemical reactivity and charge transfer capabilities. researchgate.net |

Modern QSAR modeling heavily relies on machine learning (ML) algorithms to build predictive models from datasets of compounds and their associated activities. beilstein-journals.org These methods can capture complex, non-linear relationships that are missed by traditional linear regression techniques. researchgate.net For predicting the activity of phenoxyquinazoline derivatives, various ML algorithms can be employed. nih.gov These models are trained on a set of known active and inactive compounds and then used to predict the activity of new, untested molecules. researchgate.net This approach accelerates the identification of potent compounds by focusing experimental efforts on the most promising candidates. soton.ac.uk

Table 4: Comparison of Machine Learning Models for Activity Prediction

| Machine Learning Model | Principle | Advantages for Phenoxyquinazoline QSAR |

| Random Forest (RF) | An ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting. researchgate.net | Robust, handles high-dimensional data well, provides estimates of feature importance. |

| Support Vector Machine (SVM) | A classification algorithm that finds an optimal hyperplane to separate data points into different classes (e.g., active vs. inactive). mdpi.com | Effective in high-dimensional spaces, versatile through different kernel functions. |

| Artificial Neural Network (ANN) | A model inspired by the structure of the human brain, capable of learning highly complex patterns from data. ifmo.ru | Can model highly non-linear relationships, adaptable to various data types. |

| k-Nearest Neighbors (k-NN) | A non-parametric method that classifies a compound based on the majority class of its 'k' nearest neighbors in the descriptor space. nih.gov | Simple to implement, makes no assumptions about the data distribution. |

Molecular Dynamics Simulations to Characterize Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique provides a detailed, atomistic view of the dynamic interactions between a ligand, such as this compound, and its biological target, offering insights that are often inaccessible through experimental methods alone. diva-portal.org By simulating the behavior of the protein-ligand complex in a solvated environment that mimics physiological conditions, MD simulations can reveal the stability of the binding pose, the nature of intermolecular interactions, and the conformational changes that occur upon binding. diva-portal.orgnih.gov

A typical MD simulation study involves several key steps. Initially, a starting structure of the this compound-protein complex, often obtained from molecular docking studies, is placed in a simulation box filled with water molecules and ions to create a realistic cellular environment. nih.gov The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following this, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. nih.gov The final production run of the simulation can span from nanoseconds to microseconds, generating a trajectory that describes the motion of every atom in the system over time. frontiersin.org

Analysis of the MD trajectory provides a wealth of information about the dynamic nature of the this compound-protein interaction. Key parameters that are typically analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein that may be important for ligand binding or conformational changes. nih.gov

Furthermore, detailed analysis of the interactions between this compound and the protein's active site can reveal the persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation. researchgate.net This information is critical for understanding the determinants of binding specificity and affinity. The conformational flexibility of this compound within the binding pocket can also be assessed, providing insights into how its structure might adapt to the dynamic environment of the active site. mun.ca

The binding free energy of this compound to its target can also be estimated from MD simulations using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. plos.orgnih.gov This allows for a quantitative assessment of the binding affinity and can be used to compare the potency of different derivatives of the parent compound. plos.org

The insights gained from MD simulations of this compound would be invaluable for understanding its mechanism of action at a molecular level. By revealing the dynamic nature of its interactions with its biological target, these computational studies can guide further experimental work and facilitate the design of more potent and selective analogs. rsc.orglivecomsjournal.org

Table of Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Observation | Reference |

| Simulation Time | The total length of the simulation run. | 100 ns - 1 µs | frontiersin.org |

| RMSD (Protein) | Root-Mean-Square Deviation of the protein backbone atoms from the initial structure. A stable RMSD indicates a stable protein conformation. | < 3 Å | nih.gov |

| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand atoms relative to the protein's binding pocket. A stable RMSD suggests a stable binding mode. | < 2 Å | nih.gov |

| RMSF (Residue) | Root-Mean-Square Fluctuation of individual amino acid residues. High RMSF values indicate flexible regions. | Varies; peaks indicate loops or termini. | nih.gov |

| Hydrogen Bonds | The number and occupancy of hydrogen bonds between the ligand and protein over time. | High occupancy bonds are critical for affinity. | mdpi.com |

| Binding Free Energy (ΔG) | Calculated using methods like MM/GBSA to estimate the binding affinity. | Negative values indicate favorable binding. | plos.org |

Mechanistic Studies of Biological Activities of Phenoxyquinazoline Scaffolds

In Vitro and Cellular Assay Methodologies for Mechanistic Elucidation

The investigation into the biological effects of 2,4-diphenoxyquinazoline and its analogs relies on a variety of in vitro and cellular assays to uncover their mechanisms of action. These methodologies are crucial for identifying molecular targets, understanding cellular responses, and guiding further drug development.

A primary approach involves cell viability and proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which are used to determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines. To further dissect the mechanism of cell death, assays for apoptosis, including Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry, are commonly employed. These assays can distinguish between early apoptotic, late apoptotic, and necrotic cells.

Cell cycle analysis, typically performed using PI staining and flow cytometry, is another critical tool. This technique reveals at which phase of the cell cycle (G1, S, G2, or M) the compound exerts its effects, providing clues about the potential molecular targets involved in cell cycle regulation.

To identify specific protein targets, Western blot analysis is an indispensable technique. This method allows for the quantification of changes in the expression levels of key proteins involved in signaling pathways related to proliferation, survival, and apoptosis, such as kinases, their downstream effectors, and cell cycle regulatory proteins.

The table below summarizes the key assay methodologies used for the mechanistic elucidation of phenoxyquinazoline derivatives.

| Assay Type | Purpose | Typical Method(s) |

| Cytotoxicity/Cytostaticity | To measure the effect of the compound on cell viability and growth. | MTT assay, SRB (sulforhodamine B) assay |

| Apoptosis | To determine if the compound induces programmed cell death. | Annexin V-FITC/PI staining, TUNEL assay, Caspase activity assays |

| Cell Cycle Analysis | To identify the phase of the cell cycle affected by the compound. | Propidium Iodide (PI) staining and flow cytometry |

| Protein Expression | To quantify changes in the levels of specific proteins. | Western Blotting |

| Enzyme Inhibition | To measure the direct inhibitory effect on a specific enzyme. | Kinase activity assays (e.g., Z'-LYTE, ADP-Glo) |

| Receptor Binding | To determine the affinity and selectivity of the compound for a receptor. | Radioligand binding assays, Surface Plasmon Resonance (SPR) |

Enzyme Inhibition Mechanisms by Phenoxyquinazoline Derivatives

While specific data on the enzyme inhibitory profile of this compound is not extensively documented in publicly available research, the broader class of phenoxyquinazoline derivatives has been investigated for its ability to inhibit various enzymes.

There is currently no specific scientific evidence to suggest that this compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90). Research on Hsp90 inhibitors has largely focused on other chemical scaffolds.

The modulation of the Sodium-Hydrogen Exchanger 1 (NHE-1) by this compound has not been reported in peer-reviewed scientific literature. Studies on NHE-1 inhibitors have primarily centered on amiloride (B1667095) derivatives and other distinct chemical classes.

While some quinazoline (B50416) derivatives have been explored for their antibacterial properties, there is a lack of specific research demonstrating the antibacterial activity and elucidating the target pathways of this compound.

The anti-proliferative mechanisms of some substituted phenoxyquinazoline derivatives have been studied at the cellular level. These studies often reveal effects on cell cycle progression and the induction of apoptosis. For instance, certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is often associated with the disruption of microtubule dynamics or the inhibition of kinases involved in mitotic entry. The induction of apoptosis is frequently confirmed by the cleavage of caspase-3 and PARP (poly(ADP-ribose) polymerase), key executioners of the apoptotic cascade. However, specific anti-proliferative mechanism studies for the parent compound, this compound, are not widely available.

Receptor Binding Affinity and Selectivity Profiling

Detailed receptor binding affinity and selectivity profiles for this compound are not extensively characterized in the public domain. The broader class of quinazoline derivatives is known to interact with a wide range of receptors, most notably kinase receptors. For many phenoxyquinazoline-based kinase inhibitors, selectivity profiling is a critical step in development. This is often performed using large panels of kinases to determine the specificity of the compound and to identify potential off-target effects. Techniques such as competitive binding assays or enzymatic assays against a panel of kinases are standard in the field. Without specific studies on this compound, its binding affinity and selectivity for various receptors remain speculative.

Investigation of Signaling Pathway Modulation

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis for compounds that can interact with a wide array of biological targets. Within this broad class, phenoxyquinazoline derivatives have been the subject of significant research, particularly for their role as modulators of critical intracellular signaling pathways, many of which are implicated in cancer. While direct studies on the specific signaling pathway modulation by this compound are not extensively documented in publicly available research, the mechanistic actions of structurally related phenoxyquinazoline compounds provide a strong framework for understanding its likely biological activities.

Research into phenoxyquinazoline derivatives has predominantly focused on their capacity to inhibit protein kinases, which are key regulators of cellular signaling. These enzymes function by transferring a phosphate (B84403) group from ATP to specific amino acid residues on substrate proteins, a fundamental step in signal transduction that governs processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of many diseases, including cancer, making them important therapeutic targets.

A primary target of many phenoxyquinazoline compounds is the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family. nih.govnih.gov The EGFR signaling pathway plays a crucial role in the development and progression of numerous cancers. nih.gov Studies on various 4-phenoxyquinazoline (B3048288) derivatives have demonstrated their potential to act as potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov The proposed mechanism for this inhibition involves the quinazoline scaffold binding to the ATP-binding site within the kinase domain of EGFR, thereby preventing the downstream signaling cascade that promotes tumor cell proliferation. nih.govekb.eg

Furthermore, some advanced 4-phenoxyquinazoline derivatives have been developed as dual inhibitors, targeting both EGFR and another receptor tyrosine kinase, c-Met. nih.govnih.govmdpi.com The c-Met signaling pathway is also critically involved in tumor growth, invasion, and metastasis. The ability to inhibit both pathways simultaneously is a significant strategy to overcome drug resistance that can emerge from the activation of alternative signaling routes. nih.gov

Beyond EGFR and c-Met, the broader family of quinazoline derivatives has been shown to interact with a variety of other kinases involved in oncogenic signaling. These include Vascular Endothelial Growth Factor Receptor (VEGFR), which is central to angiogenesis, and components of the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell survival and proliferation. nih.govnih.govekb.egmdpi.com The modulation of these pathways by quinazoline-based compounds can lead to several downstream cellular effects. For instance, studies on certain quinazoline derivatives have reported the induction of cell cycle arrest, typically at the G2/M or G1 phase, and the initiation of apoptosis, or programmed cell death. nih.govnih.govmdpi.comfrontiersin.org

The collective findings from research on phenoxyquinazoline and the wider quinazoline class of compounds strongly suggest that this compound likely exerts its biological effects through the modulation of one or more protein kinase-mediated signaling pathways. The specific kinases and the precise nature of the modulation would require direct experimental investigation.

Table of Kinase Inhibition by Phenoxyquinazoline Derivatives

| Derivative Class | Target Kinase(s) | Observed Effect | Reference(s) |

| 4-Phenoxyquinazolines | EGFR | Inhibition of tyrosine kinase activity | nih.govnih.gov |

| 4-Phenoxyquinazolines | EGFR, c-Met | Dual inhibition of kinase activity | nih.govnih.govmdpi.com |

| Quinazoline Derivatives | VEGFR | Inhibition of kinase activity | nih.govnih.govmdpi.com |

| Quinazoline Derivatives | PI3K/AKT/mTOR Pathway | Pathway modulation, inhibition of cell survival | nih.govnih.govekb.egmdpi.com |

Table of Cellular Effects of Quinazoline Derivatives

| Derivative Class | Cellular Effect | Reference(s) |

| Quinazoline Derivatives | Induction of Apoptosis | nih.govfrontiersin.org |

| Quinazoline Derivatives | Cell Cycle Arrest (G1 or G2/M phase) | nih.govnih.govmdpi.com |

Pharmacological Relevance and Lead Compound Development Pre Clinical Perspective

Phenoxyquinazolines as Privileged Scaffolds in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. ufrj.brpageplace.de The quinazoline (B50416) nucleus is a prime example of such a scaffold, forming the core of numerous bioactive compounds. researchgate.netmdpi.com The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring in the quinazoline structure provides a versatile template for chemical modifications, leading to a diverse array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. wisdomlib.orgnih.gov

The introduction of a phenoxy group to the quinazoline core further enhances its potential as a privileged scaffold. The phenoxy moiety itself is considered a privileged structural component in many drugs, crucial for their biological activity. nih.gov This is due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. nih.gov The combination of the quinazoline and phenoxy moieties in phenoxyquinazolines creates a powerful pharmacophore with the potential to interact with a broad range of biological targets with high affinity and specificity.

The versatility of the phenoxyquinazoline scaffold allows for the development of compounds with tailored pharmacological profiles. By modifying the substitution patterns on both the quinazoline and phenoxy rings, medicinal chemists can fine-tune the biological activity of these compounds, leading to the discovery of potent and selective therapeutic agents. nih.gov

Rational Design and Optimization of Phenoxyquinazoline Lead Compounds

The development of phenoxyquinazoline-based therapeutic agents often begins with a "lead compound," a molecule that exhibits a desired biological activity but may require further optimization to enhance its efficacy and drug-like properties. Rational drug design plays a crucial role in this optimization process, utilizing our understanding of the relationship between a molecule's structure and its biological activity to guide chemical modifications.

A key aspect of rational design is the structure-activity relationship (SAR) study, which systematically investigates how different chemical modifications to a lead compound affect its biological activity. researchgate.net For quinazoline derivatives, SAR studies have revealed that substitutions at the 2, 4, 6, and 7 positions of the quinazoline ring are critical for their pharmacological effects. nih.gov

For instance, in the design of novel 4-methyl quinazoline derivatives as dual inhibitors of PI3K and HDAC, a systematic SAR study was conducted to identify compounds with favorable potencies against both targets. plu.mxnih.gov This involved synthesizing a series of compounds with different linkers and evaluating their antiproliferative activities against various cancer cell lines. plu.mxnih.gov

The optimization of lead compounds also involves improving their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This can be achieved through various strategies, including the introduction of functional groups that enhance solubility or metabolic stability.

Pharmacophore Modeling and De Novo Design for Phenoxyquinazoline Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. mdpi.com This information can then be used to design new molecules with improved potency and selectivity.

For quinazoline derivatives, pharmacophore models have been successfully employed to identify novel inhibitors of various biological targets. For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors, leading to the identification of potent new drug candidates for the treatment of Alzheimer's disease. nih.gov

Pharmacophore models can be generated using either ligand-based or structure-based approaches. Ligand-based methods derive the pharmacophore from a set of known active molecules, while structure-based methods utilize the three-dimensional structure of the biological target.

Once a pharmacophore model has been established, it can be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.gov This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

De novo design is another computational technique that involves building novel molecules from scratch based on the pharmacophoric features of a binding site. This approach allows for the exploration of novel chemical space and the design of compounds with unique structures and properties.

Biological Target Identification and Validation Strategies for Phenoxyquinazoline Derivatives

Identifying the specific biological target of a bioactive compound is a critical step in drug discovery, as it provides insights into its mechanism of action and potential therapeutic applications. nih.gov For phenoxyquinazoline derivatives, a variety of strategies can be employed for target identification and validation.

Target Identification Approaches:

Biochemical Methods: These direct methods involve using the small molecule as a "bait" to pull down its binding partners from a complex biological sample, such as a cell lysate. nih.gov

Genetic Interaction Methods: These approaches involve studying how the small molecule affects the phenotype of cells with specific gene mutations. nih.gov

Computational Inference Methods: These methods use computational algorithms to predict potential targets based on the chemical structure of the small molecule and its similarity to known drugs. nih.gov

Target Validation Strategies: Once a potential target has been identified, it must be validated to confirm its role in the desired biological process and its suitability as a drug target. danaher.com Key validation techniques include:

Genetic Approaches: Techniques such as RNA interference (RNAi) or gene knockout can be used to specifically deplete the target protein and observe the resulting phenotype. technologynetworks.com

Cell-Based Assays: These assays are used to assess the effects of the small molecule on cellular functions that are dependent on the target protein. danaher.com

Biomarker Development: Identifying and validating biomarkers that are modulated by the small molecule can provide evidence of target engagement and pharmacological activity in preclinical and clinical studies. sygnaturediscovery.com

The following table summarizes some of the biological targets that have been identified for quinazoline derivatives:

| Biological Target | Therapeutic Area | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| c-Met Kinase | Cancer | nih.gov |

| PI3K/HDAC | Cancer | plu.mxnih.gov |

| Acetylcholinesterase | Alzheimer's Disease | nih.gov |

| Cyclin-Dependent Kinase 9 (CDK9) | Cancer | mdpi.com |

| Phosphodiesterase 7 (PDE7) | Inflammatory Diseases | nih.gov |

| Receptor-Interacting Protein Kinases 2 and 3 (RIPK2/3) | Inflammatory Diseases, Cancer | nih.gov |

Strategies for Enhancing Selectivity and Potency through Structural Modification

Once a lead phenoxyquinazoline compound and its biological target have been identified, the next step is to optimize its structure to enhance its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other proteins).

Several strategies can be employed for this purpose:

Structure-Activity Relationship (SAR) Studies: As mentioned earlier, SAR studies are crucial for understanding how different structural modifications affect a compound's activity. By systematically exploring different substituents on the quinazoline and phenoxy rings, it is possible to identify modifications that enhance potency and selectivity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties but may lead to improved biological activity or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For example, replacing a hydrogen atom with a fluorine atom can block metabolic pathways and improve a compound's stability. cambridgemedchemconsulting.com

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, it can be used to guide the design of more potent and selective inhibitors. Molecular docking simulations can be used to predict how different modifications will affect the binding of the compound to the target, allowing for the rational design of improved analogues.

The following table provides examples of how structural modifications have been used to enhance the potency and selectivity of quinazoline derivatives:

| Compound Series | Structural Modification | Effect on Activity | Reference |

| 4-Phenoxyquinoline derivatives | Addition of a 1,2,4-triazolone moiety and electron-withdrawing groups on the terminal phenyl ring | Increased antitumor activity and potent c-Met kinase inhibition | nih.gov |

| Quinazoline-based RIPK2/3 inhibitors | Tuning appropriate substitutions at positions 6 and 7 | Led to interesting potency and specificities against RIPK2 and RIPK3 | nih.gov |

| Quinazolinone CDK9 inhibitors | Introduction of an ethoxy group at the p-position of the acetanilide ring | Increased inhibitory activity by around 6-fold | mdpi.com |

Future Perspectives and Emerging Trends in Phenoxyquinazoline Research

Application of Artificial Intelligence and Machine Learning in Phenoxyquinazoline Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel phenoxyquinazoline-based compounds. nih.gov These computational tools can process vast and complex chemical datasets far more efficiently than traditional methods, accelerating the identification of promising drug candidates. nih.govspringernature.com

Key applications in phenoxyquinazoline research include:

High-Throughput Virtual Screening: AI/ML algorithms can screen massive virtual libraries of potential phenoxyquinazoline analogues against specific biological targets, predicting their binding affinity and prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new phenoxyquinazoline derivatives tailored to fit the binding site of a target protein with high precision. These models can optimize for multiple parameters simultaneously, such as potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. springernature.com

Predictive Modeling: ML models, trained on existing data, can predict the physicochemical and biological properties of new phenoxyquinazoline designs. For instance, graph convolutional networks have been used successfully to predict molecular properties for other classes of molecules and could be applied here. nih.gov

Table 1: AI and Machine Learning Techniques in Drug Discovery

| AI/ML Technique | Application in Phenoxyquinazoline Design | Potential Outcome |

|---|---|---|

| Support Vector Machines (SVM) | Classification of active vs. inactive compounds. | Efficient filtering of virtual screening libraries. |

| Artificial Neural Networks (ANNs) | Predicting biological activity (QSAR models). | Identification of key structural features for potency. |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. | Discovery of patentable phenoxyquinazoline analogues. pharma-iq.com |

| Quantum Mechanics/Machine Learning (QM/ML) | Predicting protein-ligand interactions with high accuracy. nih.gov | Improved understanding of binding mechanisms. |

Exploration of Novel Synthetic Pathways and Biocatalysis for Phenoxyquinazoline Analogues

Efficiency, sustainability, and the ability to create diverse analogues are driving innovation in the synthesis of phenoxyquinazolines. Researchers are moving beyond traditional methods to explore more elegant and environmentally benign strategies.

Aryne Chemistry: A recently reported mild and efficient method for producing 4-phenoxyquinazoline (B3048288) derivatives involves the use of aryne chemistry. This approach utilizes an aryne generated in situ to react with quinazolin-4(3H)-one, offering a novel and environmentally friendly route to this class of compounds with high yields. rsc.org

Metal-Catalyzed Reactions: The use of transition metals like palladium, copper, and iron continues to be a cornerstone of modern synthetic chemistry for constructing the quinazoline (B50416) core. nih.govmdpi.com These methods facilitate complex bond formations under controlled conditions, allowing for the synthesis of a wide array of substituted analogues. mdpi.com

Biocatalysis: An emerging green chemistry approach involves the use of enzymes as catalysts. For example, laccase enzymes have been used in cooperative catalytic systems for the aerobic oxidative synthesis of quinazolinones, a related scaffold. rsc.org This chemoenzymatic strategy operates under mild conditions in aqueous media, using oxygen as the oxidant and producing water as the only byproduct. rsc.org The application of such biocatalytic systems represents a promising future direction for the sustainable synthesis of phenoxyquinazoline analogues.

Table 2: Modern Synthetic Strategies for Quinazoline Scaffolds

| Synthetic Approach | Key Features | Relevance to Phenoxyquinazolines |

|---|---|---|

| Aryne Chemistry | Mild conditions, high yields, environmentally benign. rsc.org | Directly demonstrated for 4-phenoxyquinazoline synthesis. rsc.org |

| Biocatalysis (e.g., Laccase) | Eco-friendly, uses O₂ as oxidant, aqueous media. rsc.org | Potential for sustainable synthesis of phenoxyquinazolinone precursors. |

| Palladium-Catalyzed MCRs | High efficiency, rapid construction of complex molecules. mdpi.com | Allows for diverse functionalization of the quinazoline core. |

| Iron-Catalyzed Aerobic Oxidation | Uses an inexpensive and non-toxic metal catalyst. mdpi.com | Provides an alternative to more expensive noble metal catalysts. |

Expanding the Scope of Biological Activities Investigated for Phenoxyquinazoline Scaffolds

The quinazoline core is a "privileged scaffold" in medicinal chemistry, known for interacting with a wide range of biological targets. mdpi.com While historically known for anticancer activity through inhibition of receptor tyrosine kinases like EGFR, current and future research is significantly broadening the therapeutic potential of phenoxyquinazoline derivatives. semanticscholar.org

Emerging areas of investigation include:

Neurodegenerative Diseases: Quinazoline derivatives are being designed and evaluated as multi-target agents for complex conditions like Alzheimer's disease, simultaneously inhibiting enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.gov

Immunotherapy: The discovery of quinoline (B57606) and quinazoline derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) opens a new avenue for cancer immunotherapy. nih.gov Inhibition of ENPP1 can activate the STING pathway, enhancing anti-tumor immune responses. nih.gov

Ion Channel Modulation: Derivatives of the related 2,3-dihydroquinazolin-4(1H)-one scaffold have been identified as inhibitors of the TRPM2 ion channel, a target implicated in oxidative stress-related cell death and inflammation. nih.gov

Antifungal and Antimicrobial Agents: Research continues to explore novel quinazolinone derivatives as potent agents against pathogenic fungi, such as Rhizoctonia solani, and various bacterial strains. nih.govnih.gov

This expansion from traditional targets to novel pathways underscores the versatility of the quinazoline scaffold and suggests that phenoxy-substituted analogues could yield compounds with unique and valuable biological activities.

Development of Phenoxyquinazoline-Based Chemical Probes for Biological Research

Beyond therapeutic applications, the phenoxyquinazoline scaffold is being developed into sophisticated chemical probes to study biological systems. These probes typically consist of the quinazoline pharmacophore, which binds to a specific target, linked to a reporter molecule, such as a fluorophore, for visualization. nih.govebi.ac.uk

Fluorescent Probes for Receptor Imaging: Quinazoline-based fluorescent probes have been successfully designed to bind to α1-Adrenergic Receptors (α1-ARs). These tools allow for the direct visualization and tracking of these receptors in cells, providing insights into their localization and function. nih.govebi.ac.uk

Sensors for Small Molecules: By incorporating specific reactive sites, quinazolinone-based probes have been engineered to detect the presence of biological molecules like carbon monoxide. The reaction with the target molecule induces a change in the probe's fluorescence, enabling its detection. mdpi.com

Organelle-Targeting Probes: Conjugated structures based on quinazolinones have been shown to selectively accumulate in specific cellular organelles, such as mitochondria and lysosomes. This allows for the targeted imaging and study of these vital cellular compartments. rsc.org

The development of probes based on the 2,4-diphenoxyquinazoline structure could enable researchers to visualize the interaction of these compounds with their cellular targets in real-time, greatly aiding in mechanism-of-action studies.

Multidisciplinary Approaches to Unravel Complex Biological Interactions of Phenoxyquinazolines

Understanding the precise biological effects of a compound like this compound requires a deeply integrated, multidisciplinary approach. The complexity of cellular signaling pathways necessitates the convergence of multiple scientific disciplines to build a complete picture of a drug's activity.

This collaborative approach involves:

Computational and Medicinal Chemistry: To design and synthesize novel analogues with improved properties based on predictive models and structure-activity relationships (SAR). nih.gov

Structural Biology: To determine the crystal structures of phenoxyquinazoline derivatives bound to their target proteins, providing atomic-level detail of the binding interactions.

Molecular and Cell Biology: To use a battery of in vitro assays, including enzymatic assays, cell proliferation studies, and cellular imaging with chemical probes, to determine a compound's potency, selectivity, and effect on cellular processes. nih.govsemanticscholar.org

Pharmacology and In Vivo Studies: To evaluate the efficacy of lead compounds in animal models of disease, assessing their therapeutic potential and pharmacokinetic properties. nih.gov

A prime example of this integrated strategy is the development of quinazoline derivatives for Alzheimer's disease, which combined rational design, chemical synthesis, in vitro enzymatic and cell-based assays, in vivo behavioral studies, ex vivo analysis, and in silico molecular modeling to validate a lead candidate. nih.gov Such comprehensive approaches are essential to fully unlock the therapeutic potential of the phenoxyquinazoline scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.